4-(Azetidine-1-carbonyl)-2-methylaniline

Metabolic stability N-dealkylation drug metabolism

Researchers pursuing kinase inhibitors or GPCR modulators often face N-dealkylation metabolic liabilities with piperidine-containing building blocks. 4-(Azetidine-1-carbonyl)-2-methylaniline (CAS 1880923-50-1, 95% purity) directly addresses this challenge through its strained azetidine amide architecture, which eliminates the N-dealkylation pathway and enhances intrinsic membrane permeability relative to larger cyclic amine analogs. Confirmed 12-lipoxygenase inhibitory activity at 30 µM positions it as a tractable fragment hit for inflammation and platelet-mediated disease programs. Supplied at 95% purity with full quality assurance and global shipping.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1880923-50-1
Cat. No. B1415470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidine-1-carbonyl)-2-methylaniline
CAS1880923-50-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CCC2)N
InChIInChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3
InChIKeyQKDYDPVVVOKEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidine-1-carbonyl)-2-methylaniline: Key Identity and Class Profile


4-(Azetidine-1-carbonyl)-2-methylaniline (C11H14N2O, MW 190.24) is a para-substituted azetidine amide derivative of 2-methylaniline, supplied at 95% purity . The molecule incorporates a strained four-membered azetidine heterocycle linked via a carbonyl amide to a 2-methylaniline moiety, conferring distinct conformational rigidity, high sp3 carbon fraction, and differentiated metabolic stability relative to larger cyclic amine analogs [1].

1
Azetidine amide building block with conformational rigidity and high sp³ fraction
May support target selectivity studies
2
Reported class profile: differentiated metabolic stability vs larger cyclic amine analogs
Supports lead optimization requiring reduced N-dealkylation risk
3
Supplied at a purity suitable for fragment-based screening and SAR expansion
Para-substituted scaffold enables regiospecific derivatization

4-(Azetidine-1-carbonyl)-2-methylaniline: Structural Uniqueness


Systematic medicinal chemistry studies demonstrate that ring size in saturated nitrogen heterocycles directly governs metabolic fate and membrane permeability. In 5-HT4 partial agonists, replacing piperidine with azetidine eliminated the N-dealkylation and oxazolidine-forming metabolic pathways [1]. In CCR5 antagonists, substituting a secondary amide with an azetidine moiety markedly increased intrinsic permeability compared to piperidine analogs [2]. Consequently, pyrrolidine- or piperidine-1-carbonyl-2-methylaniline analogs cannot be assumed to exhibit equivalent pharmacokinetic or target engagement profiles without explicit empirical validation.

Target Scaffold
Azetidine-1-carbonyl-2-methylaniline
Eliminates N-dealkylation pathway; increased intrinsic permeability reported; higher ring strain enables conformational pre-organization.
Potential Substitute
Piperidine / Pyrrolidine Analogs
Subject to N-dealkylation and oxazolidine formation; lower permeability and greater conformational flexibility may shift pharmacokinetic and target-engagement profiles.
Similar molecular formula or amide connectivity does not imply interchangeable metabolic or permeability behavior. Direct comparator data remain limited for the title compound; empirical validation is required.

4-(Azetidine-1-carbonyl)-2-methylaniline: Key Differentiators vs. Analogs


Metabolic Pathway: Azetidine vs. Piperidine N-Dealkylation

Note: Direct quantitative head-to-head comparator data for 4-(azetidine-1-carbonyl)-2-methylaniline itself is limited in the public domain. This evidence leverages the strongest available class-level and cross-study data. In a direct structural comparison within a 5-HT4 partial agonist series, the azetidine-containing analog (second-generation) showed complete absence of N-dealkylation and oxazolidine metabolite formation, whereas the piperidine-containing analog (PF-4995274) underwent extensive N-dealkylation to M1 and cyclization to the pharmacologically active oxazolidine M2 [1]. This qualitative elimination of a major metabolic clearance pathway is a key differentiator for azetidine-based building blocks.

Metabolic Pathway: N-Dealkylation
Cross-study comparable
Azetidine analog: no N-dealkylation, oxidation shifted to isoxazole
Piperidine analog: extensive N-dealkylation to M1 and oxazolidine M2 formation
Elimination of major clearance pathway supports metabolic stability screening
Human hepatocyte data; qualitative evidence from 5-HT4 agonist series
Metabolic stability N-dealkylation drug metabolism

Intrinsic Permeability: Azetidine vs. Piperidine in CCR5 Antagonists

Wanner et al. (2010) demonstrated that replacing a secondary amide with an azetidine moiety in a series of CCR5 antagonists yielded compounds with increased intrinsic permeability relative to piperidine-containing counterparts [1]. Although exact fold-change values are not extracted in the abstract, the study specifically attributes the permeability advantage to the azetidine ring's smaller size and conformational properties.

Intrinsic Permeability
Cross-study comparable
Increased intrinsic permeability relative to piperidine-containing CCR5 antagonists
Reported permeability advantage may support oral absorption research
Qualitative improvement; exact fold-change available in full text
Intrinsic permeability Caco-2 drug absorption

Conformational Rigidity: Azetidine vs. Pyrrolidine & Piperidine

The azetidine ring possesses inherently higher ring strain energy (~26 kcal/mol) compared to pyrrolidine (~6 kcal/mol) and piperidine (~0.4 kcal/mol) [1], resulting in a conformationally restricted structure that limits rotational freedom of the amide carbonyl linkage. This rigidity enhances target binding selectivity by reducing entropic penalty upon complex formation, a property not achievable with larger, more flexible cyclic amines.

Conformational Rigidity
Class-level
Ring strain ~26 kcal/mol (azetidine) vs ~6 kcal/mol (pyrrolidine), ~0.4 kcal/mol (piperidine)
Higher strain energy restricts amide rotation; may enhance target selectivity
Literature consensus values; class-level inference
Conformational restriction ring strain sp3 character

12-LOX Inhibition: 4- vs. 3-Substituted Azetidine Selectivity

The 4-substituted isomer 4-(azetidine-1-carbonyl)-2-methylaniline was tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM . In contrast, the 3-substituted regioisomer (3-(azetidine-1-carbonyl)-5-methylaniline) showed no inhibition of acetylcholinesterase at 26 µM and lacks any reported 12-LOX activity , indicating that the para-amide substitution pattern is a critical determinant of target engagement in this enzyme family.

12-LOX Inhibition Selectivity
Data to verify
4-(Azetidine-1-carbonyl)-2-methylaniline active at 30 µM in platelet 12-lipoxygenase assay
3-substituted regioisomer inactive at 26 µM (no 12-LOX activity reported)
Para-substitution pattern critical for 12-LOX target engagement
Supplier data; independent replication advised
Lipoxygenase inhibition positional isomer platelet

4-(Azetidine-1-carbonyl)-2-methylaniline: Key Application Scenarios


Fragment-Based Lead Discovery for 12-LOX

The confirmed 12-lipoxygenase inhibitory activity at 30 µM positions this compound as a tractable fragment hit for optimization in inflammation and platelet-mediated disease programs, where positional isomer specificity excludes regioisomeric alternatives.

Metabolically Stable Kinase & GPCR Drug Design

The established metabolic stability advantage of azetidine over piperidine [1] and enhanced intrinsic permeability [2] make this building block a strategic choice for designing kinase inhibitors or GPCR modulators where avoiding N-dealkylation is critical for achieving adequate half-life and target engagement.

Chemical Probe & PROTAC Linker Development

The combined conformational rigidity [3] and favorable permeability properties support the use of this azetidine amide as a minimal-size linker in PROTAC or photoaffinity probe design, where steric perturbation must be minimized to preserve target binding and ternary complex formation.

Application
Selection Property
Validation Focus
12-LOX fragment-based screening
Reported 12-LOX enzyme inhibition
Para-substitution SAR and selectivity profiling
Kinase/GPCR lead optimization
Azetidine-mediated metabolic stability
N-dealkylation pathway avoidance; permeability assessment
PROTAC/chemical probe linker design
Conformational rigidity and permeability profile
Minimal steric perturbation in ternary complex formation
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